

N,N-Dimethylphenethylamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylphenethylamine*

Cat. No.: *B073034*

[Get Quote](#)

An In-depth Technical Guide to **N,N-Dimethylphenethylamine**: Chemical Properties and Structure

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine alkaloid with the molecular formula $C_{10}H_{15}N$.^[1] Structurally, it is a phenethylamine with two methyl groups attached to the nitrogen atom.^[2] This compound is found in trace amounts in various plants and marine organisms.^[1] In research and development, N,N-DMPEA is of significant interest for its role as a reference standard in the study of trace amine-associated receptor (TAAR) systems, particularly TAAR1.^[2] It is also utilized in the synthesis of other organic compounds and has been investigated for its potential neuromodulatory effects.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and biological signaling pathways.

Chemical Properties and Structure

The chemical and physical properties of **N,N-Dimethylphenethylamine** are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value
IUPAC Name	N,N-dimethyl-2-phenylethanamine[4]
Synonyms	N,N-Dimethyl-2-phenylethylamine, N,N-DMPEA, Dimethylphenethylamine[4]
Molecular Formula	C ₁₀ H ₁₅ N[5]
Molecular Weight	149.23 g/mol [5][6]
CAS Number	1126-71-2[5]
Appearance	Colorless to yellow liquid with a sweet, fishy aroma[4]
Boiling Point	207-212 °C[7]
Density	0.89 g/mL at 25 °C[7]
Refractive Index	n _{20/D} 1.502[7]
Solubility	Soluble in water and ethanol[4]
InChI Key	TXOFSCODFRHERQ-UHFFFAOYSA-N[6][8]
SMILES	CN(C)CCc1ccccc1[6][7]

Experimental Protocols

Synthesis of N,N-Dimethylphenethylamine

A common method for the synthesis of **N,N-Dimethylphenethylamine** involves the reaction of 2-Phenylethyl bromide with dimethylamine hydrochloride.[8] Another reported method is the reaction of phenethylamine with formaldehyde and formic acid.[3][5]

Protocol: Synthesis from 2-Phenylethyl bromide and Dimethylamine Hydrochloride[8]

- **Reaction Setup:** In a suitable reaction vessel, combine 2-Phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol).
- **Stirring:** Stir the mixture at room temperature for 24 hours.

- Reflux: Add potassium carbonate (0.06 mol) in methanol and reflux the mixture for 1 hour.
- Filtration: After cooling, filter the insoluble materials from the solution.
- Evaporation and Distillation: Evaporate the solvent from the filtrate and distill the residue to obtain N,N-dimethyl-2-phenylethylamine.
- Salt Formation (Optional): To form the hydrochloride salt, dissolve the product in a suitable solvent and treat with hydrochloric acid. The resulting **N,N-Dimethylphenethylamine** hydrochloride can be recrystallized from ethanol. The melting point of the hydrochloride salt is 163-164°C.
- Structure Confirmation: The structure of the synthesized compound should be confirmed using analytical techniques such as proton NMR, chemical ionization mass spectrometry, and elemental analysis.

Analytical Methodology

The identification and quantification of **N,N-Dimethylphenethylamine** in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.[2] These methods provide high sensitivity and selectivity.

Protocol: General Analytical Workflow using UHPLC-MS/MS

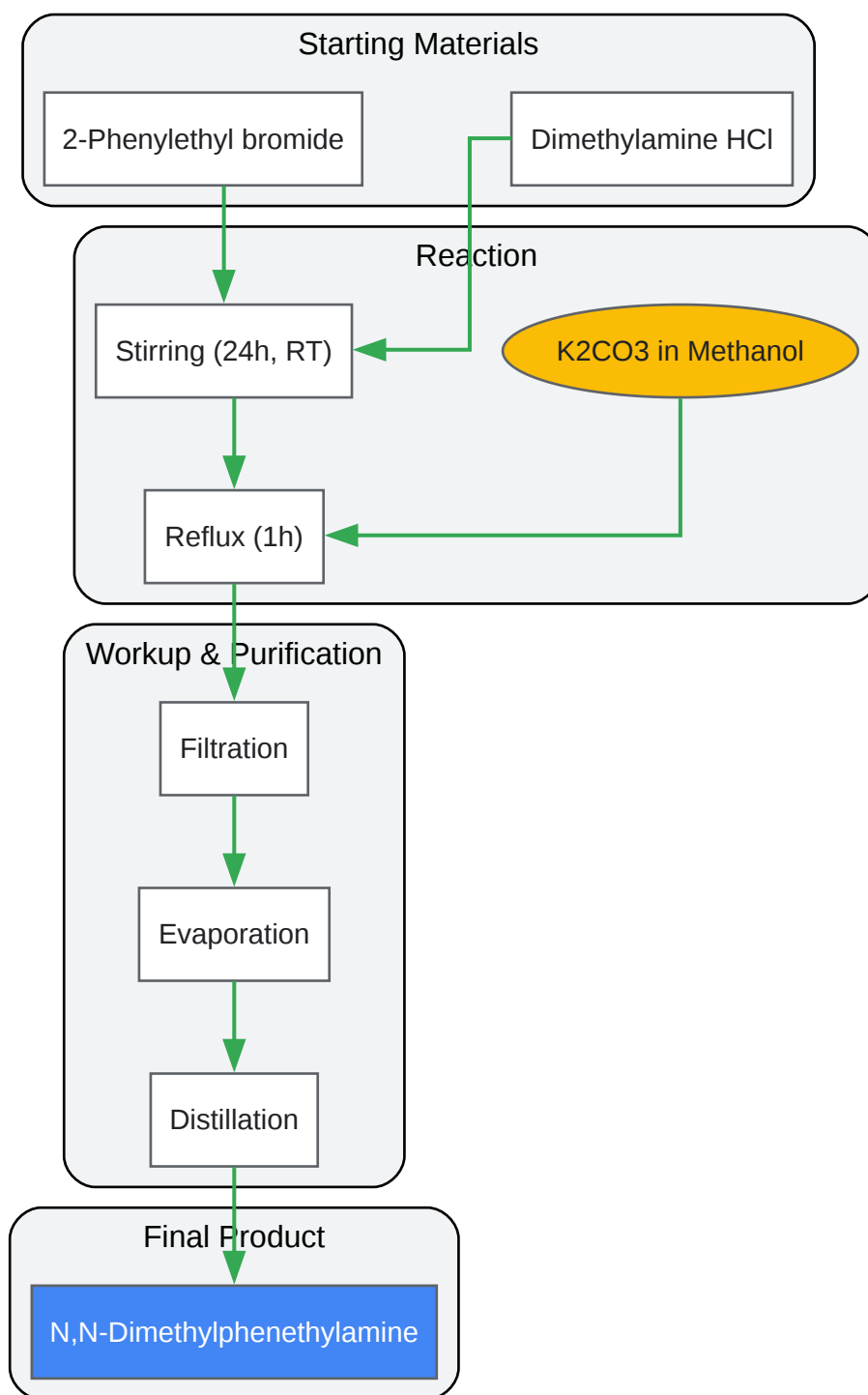
- Sample Preparation:
 - For dietary supplements, extract the sample with a suitable organic solvent, followed by centrifugation and filtration to remove solid debris.
 - For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.
- Chromatographic Separation:
 - Utilize a C18 reversed-phase column for separation.
 - Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (for better ionization) and an organic solvent such as

acetonitrile or methanol.

- Mass Spectrometric Detection:
 - Use a triple quadrupole (QQQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
 - Optimize the precursor ion and product ions for N,N-DMPEA.
- Quantification:
 - Prepare a calibration curve using certified reference standards of N,N-DMPEA.
 - Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Visualizations

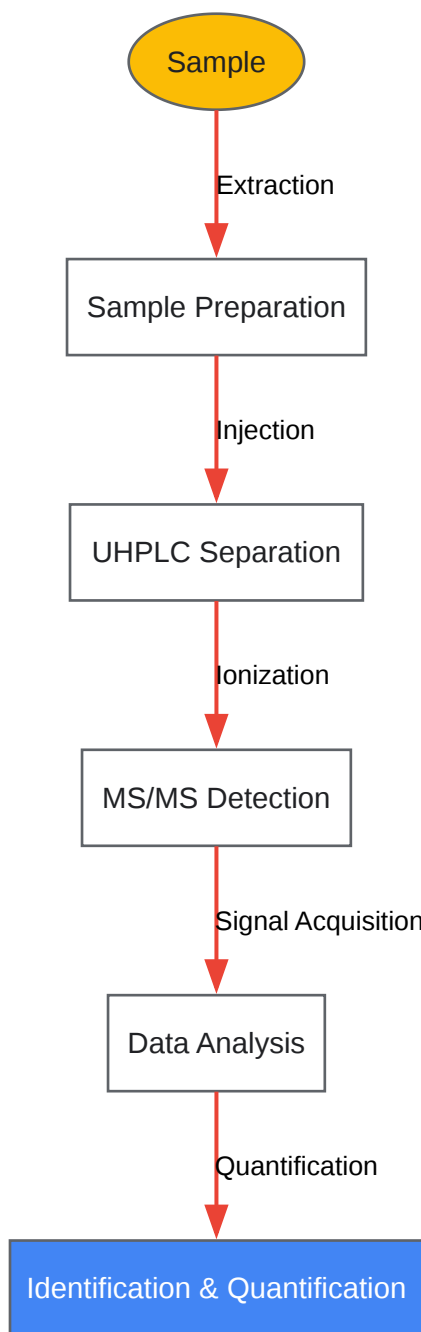
Synthesis Workflow of N,N-Dimethylphenethylamine

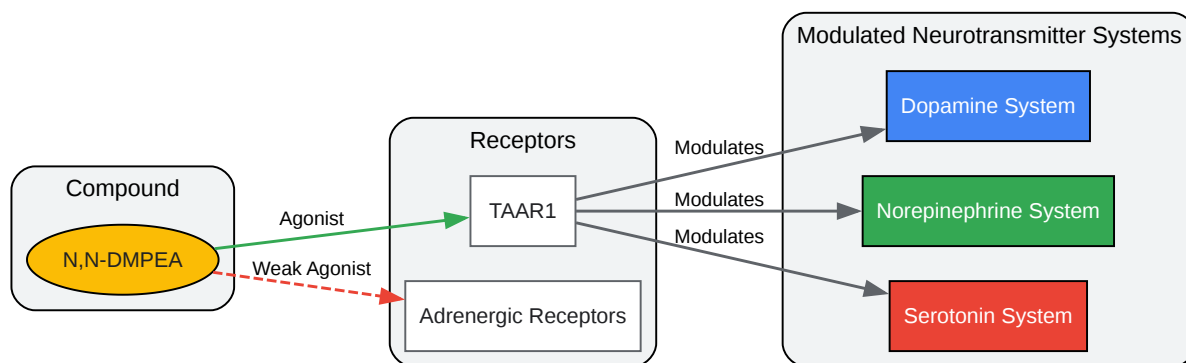


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N,N-Dimethylphenethylamine**.

Analytical Workflow for N,N-Dimethylphenethylamine





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. N,N-Dimethylphenethylamine | High-Purity Research Chemical [benchchem.com]
- 3. N,N-Dimethylphenethylamine | 1126-71-2 [chemicalbook.com]
- 4. N,N-Dimethylphenylethylamine | C₁₀H₁₅N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylphenethylamine CAS#: 1126-71-2 [m.chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. N,N-Dimethylphenethylamine 98 1126-71-2 [sigmaaldrich.com]
- 8. Synthesis routes of N,N-Dimethylphenethylamine [benchchem.com]
- To cite this document: BenchChem. [N,N-Dimethylphenethylamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073034#n-n-dimethylphenethylamine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com